molecular formula C13H8ClNO3S B8274559 2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

Cat. No.: B8274559
M. Wt: 293.73 g/mol
InChI Key: ZPIKDLQSPNLHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C13H8ClNO3S and its molecular weight is 293.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClNO3S

Molecular Weight

293.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-5-nitrobenzaldehyde

InChI

InChI=1S/C13H8ClNO3S/c14-10-2-1-3-12(7-10)19-13-5-4-11(15(17)18)6-9(13)8-16/h1-8H

InChI Key

ZPIKDLQSPNLHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 mol/L sodium hydroxide aqueous solution (1.2 mL, 3.1 mmol) and tetrabutylammonium bromide (0.012 g, 0.031 mmol) were added to 3-chlorobenzenethiol (0.11 g, 0.73 mmol), followed by stirring at 25° C. for 10 minutes. A toluene (1.2 mL) solution of 2-fluoro-5-nitrobenzaldehyde (0.12 g, 0.73 mmol) was added to the reaction liquid, followed by stirring at 110° C. for 1.5 hours. After the conventional post-reaction treatment, the residue was purified by silica gel chromatography (eluted by chloroform) to give 2-[(3-chlorophenyl)thio]-5-nitrobenzaldehyde (72 mg, 34%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two

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